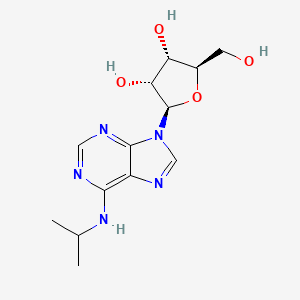

n6-2-Propyl adenosine

Description

Contextualization within the Purine (B94841) Nucleoside Derivative Landscape

N6-2-Propyladenosine, also known as N6-isopropyladenosine, belongs to the extensive class of purine nucleoside derivatives. These compounds are structurally analogous to the endogenous nucleoside adenosine (B11128), which plays a crucial role in numerous physiological processes. The core structure consists of a purine base (adenine) linked to a ribose sugar. The defining feature of N6-2-Propyladenosine is the substitution of a propyl group at the N6 position of the adenine (B156593) ring.

This modification is a key aspect of the structure-activity relationship studies within this class of compounds. The size, shape, and chemical nature of the substituent at the N6 position significantly influence the derivative's affinity and selectivity for the different subtypes of adenosine receptors (A1, A2A, A2B, and A3). Research has shown that small N6-alkyl groups, such as the propyl group in N6-2-Propyladenosine, can be associated with selectivity for human A3 adenosine receptors. nih.gov

The synthesis of N6-substituted adenosines is a well-established area of medicinal chemistry, often involving the reaction of a 6-chloropurine (B14466) riboside with the corresponding amine. This allows for the systematic variation of the N6-substituent to explore its impact on biological activity.

Significance of N6-Substituted Adenosines in Biochemical and Pharmacological Investigations

N6-substituted adenosines are invaluable tools in biochemical and pharmacological research due to their ability to selectively target adenosine receptors. These receptors are G-protein coupled receptors that mediate the diverse effects of adenosine throughout the body, including in the cardiovascular, central nervous, and immune systems.

The study of N6-substituted adenosines has been instrumental in characterizing the pharmacological profiles of the different adenosine receptor subtypes. By comparing the binding affinities and functional potencies of a wide array of these derivatives, researchers have been able to design highly selective agonists and antagonists for each receptor subtype. For instance, N6-substituted adenosine derivatives have been pivotal in the development of agonists with high selectivity for the A1 adenosine receptor.

Beyond their use as research tools, N6-substituted purine nucleoside analogs have been investigated for their therapeutic potential. Some of these compounds have been explored for their antitumor activities, with proposed mechanisms including the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com The ability to modulate adenosine receptor activity also presents opportunities for treating a range of conditions, from cardiac arrhythmias to inflammatory diseases.

The table below provides a summary of key N6-substituted adenosine derivatives and their significance in research.

| Compound Name | Key Research Finding |

| N6-Cyclopentyladenosine (CPA) | A well-characterized A1-selective adenosine receptor agonist. |

| N6-(R)-Phenylisopropyladenosine (R-PIA) | A potent and selective A1 adenosine receptor agonist, widely used as a standard research tool. |

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | A highly selective A1 adenosine receptor agonist. |

| N6-Benzyladenosine | Investigated for its cytostatic and pro-apoptotic effects in cancer cell lines. |

Structure

3D Structure

Properties

Molecular Formula |

C13H19N5O4 |

|---|---|

Molecular Weight |

309.32 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(propan-2-ylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C13H19N5O4/c1-6(2)17-11-8-12(15-4-14-11)18(5-16-8)13-10(21)9(20)7(3-19)22-13/h4-7,9-10,13,19-21H,3H2,1-2H3,(H,14,15,17)/t7-,9-,10-,13-/m1/s1 |

InChI Key |

LILZBBGKOTULGC-QYVSTXNMSA-N |

Isomeric SMILES |

CC(C)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CC(C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N6 2 Propyl Adenosine Analogues

Strategies for N6-Position Functionalization

The introduction of various substituents at the N6-position of the adenine (B156593) ring is a cornerstone of adenosine (B11128) analogue synthesis. These modifications are crucial for modulating receptor affinity and selectivity.

Nucleophilic Substitution Approaches for Adenosine Derivatives

A primary and widely used method for introducing substituents at the N6-position involves the nucleophilic substitution of a suitable leaving group at the 6-position of the purine (B94841) ring. nih.govnih.gov The most common precursor for this reaction is 6-chloropurine (B14466) riboside, which is readily prepared from inosine (B1671953). The chlorine atom at the C6-position is susceptible to displacement by a variety of nucleophiles, particularly primary and secondary amines.

The general reaction involves treating 6-chloropurine riboside or its protected derivatives with the desired amine, such as propylamine (B44156) to yield N6-propyladenosine. The reaction is typically carried out in a solvent like ethanol, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrogen chloride generated during the reaction. nih.govnih.gov This method is robust and has been successfully used to synthesize a wide array of N6-substituted adenosine analogues with virtually quantitative yields. nih.gov

For instance, the synthesis of compounds like N6-allyl-, N6-isopropyl-, and N6-propargyladenosine has been achieved by reacting 6-chloropurine riboside with an excess of the corresponding amines in ethanol. nih.gov Protecting groups on the ribose hydroxyls, such as acetyl groups, can be employed to prevent side reactions and are typically removed in a subsequent deprotection step. nih.gov

Regioselective Alkylation and Rearrangement Methods for N6-Modification

An alternative and elegant strategy for the synthesis of N6-substituted adenosines involves a regioselective alkylation at the N1-position of the adenine ring, followed by a Dimroth rearrangement. researchgate.netnih.gov This method avoids the need for a 6-halopurine intermediate.

The process begins with the direct alkylation of a protected adenosine derivative, such as 2',3',5'-tri-O-acetyladenosine, with an alkyl halide (e.g., propyl bromide) in a solvent like N,N-dimethylformamide (DMF). researchgate.netnih.gov This initial alkylation occurs selectively at the N1-position. Subsequent treatment of the resulting 1-alkyladenosine derivative with a base, typically aqueous ammonia, induces the Dimroth rearrangement. researchgate.netnih.gov This rearrangement involves the opening of the pyrimidine (B1678525) ring and subsequent re-closure to afford the thermodynamically more stable N6-alkylated adenosine. researchgate.net This method has proven effective for preparing various N6-substituted adenosines. researchgate.netnih.gov The use of protecting groups on the ribose hydroxyls is crucial to prevent O-alkylation during the initial step. researchgate.net

| Method | Starting Material | Reagents | Product | Key Features |

| Nucleophilic Substitution | 6-Chloropurine riboside | Propylamine, Triethylamine, Ethanol | N6-Propyladenosine | Direct and high-yielding. nih.govnih.gov |

| Regioselective Alkylation & Rearrangement | 2',3',5'-Tri-O-acetyladenosine | 1. Propyl bromide, BaCO3, KI, DMF; 2. Aqueous Ammonia | N6-Propyladenosine | Avoids 6-halopurine intermediate; proceeds via a stable 1-N-substituted adenosine. researchgate.netnih.gov |

Synthesis of Multi-Substituted N6-2-Propyl Adenosine Analogues (e.g., C2, N6-disubstituted)

To further explore the structure-activity relationships, adenosine analogues are often substituted at multiple positions on the purine ring. The synthesis of C2, N6-disubstituted derivatives allows for the introduction of additional diversity and can significantly impact receptor selectivity and affinity. nih.gov

A common strategy for creating these disubstituted analogues starts with a precursor that allows for sequential and selective modifications at the C2 and C6 positions. rsc.org For example, 2-nitro-6-chloropurine ribonucleoside, which can be prepared by the nitration of 6-chloropurine ribonucleoside, serves as a highly reactive difunctionalized intermediate. rsc.org

The synthesis proceeds in a stepwise manner:

N6-Substitution: The 6-chloro group is first displaced by an amine, such as propylamine. This reaction can be carried out at room temperature without affecting the 2-nitro group. rsc.org

C2-Substitution: The nitro group at the C2-position is then substituted by another nucleophile, which can be a different amine or other functional group. This step typically requires more forcing conditions, such as heating to 80–90 °C. rsc.org

This sequential substitution allows for the controlled introduction of different groups at the C2 and N6 positions. Solid-phase synthesis has also been developed for the efficient construction of combinatorial libraries of C2, N6-disubstituted adenosine analogues. rsc.org An alternative starting material for C2, N6-disubstituted analogues is 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine. nih.gov This allows for the selective substitution of the chlorine atom at the 6-position, followed by a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, to introduce an alkynyl group at the C2-position. nih.gov

| Precursor | Step 1 Reagent (for N6) | Step 2 Reagent (for C2) | Product Class | Reference |

| 2-Nitro-6-chloropurine ribonucleoside | Propylamine | Various amines | C2-Amino, N6-Propyl adenosine analogues | rsc.org |

| 2-Iodo-6-chloropurine ribonucleoside derivative | Propylamine | Alkynes, [(C6H5)3P]2PdCl2, CuI, Et3N | C2-Alkynyl, N6-Propyl adenosine analogues | nih.gov |

Preparation of Ribose-Modified N6-2-Propyl Adenosine Derivatives

Modification of the ribose sugar moiety of N6-2-propyl adenosine offers another avenue to modulate the biological activity of these compounds. Changes to the ribose can affect the molecule's conformation, solubility, and interaction with target proteins.

While the provided search results offer general methods for ribose modification, such as the synthesis of 3'-fluoro-3'-deoxy-N-cyclopentyladenosine from a 9-(β-D-xylofuranosyl)-6-chloropurine derivative, specific examples for N6-2-propyl adenosine are not detailed. researchgate.net However, these established methodologies can be readily adapted.

A general approach to synthesizing ribose-modified N6-2-propyl adenosine would involve:

Synthesis of a Ribose-Modified 6-Chloropurine Nucleoside: The synthesis would begin with a commercially available or synthetically prepared ribose-modified sugar. This sugar would then be used to construct the corresponding 6-chloropurine nucleoside with the desired modification (e.g., fluorination, deoxygenation, or introduction of a different sugar).

N6-Alkylation: The resulting ribose-modified 6-chloropurine nucleoside would then undergo nucleophilic substitution with propylamine, as described in section 2.1.1, to yield the target N6-2-propyl adenosine derivative with the modified ribose moiety.

For example, starting from a 3'-fluoro-3'-deoxy-6-chloropurine ribonucleoside, reaction with propylamine would yield 3'-fluoro-3'-deoxy-N6-propyladenosine. This modular approach allows for the combination of various ribose modifications with different N6-substituents.

| Modification Type | General Synthetic Strategy | Potential Starting Material |

| Deoxyribose Analogues | Synthesis starting from a deoxy-sugar followed by coupling to 6-chloropurine and subsequent amination. | 2'-Deoxy-6-chloropurine ribonucleoside |

| Fluorinated Ribose Analogues | Introduction of fluorine onto the ribose ring of a suitable precursor, followed by amination. | 2',3'-anhydroadenosine or a protected xylofuranosyl derivative. researchgate.net |

| Carbocyclic Analogues | Replacement of the ribose furanose oxygen with a methylene (B1212753) group. | Carbocyclic 6-chloropurine analogue |

General principles of structure-activity relationships for N6-alkyladenosines have been established, indicating that the size and nature of the N6-substituent significantly influence receptor affinity and selectivity. However, without specific data points for N6-2-Propyl adenosine, a thorough and scientifically accurate analysis as required by the prompt cannot be provided. Similarly, while the stereochemistry of N6-substituents is a known determinant of receptor interaction for many adenosine analogs, specific studies on the stereoisomers of N6-2-Propyl adenosine were not found.

Therefore, this article cannot be generated as the foundational scientific data required to populate the specified sections and subsections for N6-2-Propyl adenosine is not available in the reviewed scientific literature. To provide an article that is both thorough and scientifically accurate, as per the instructions, would necessitate access to research specifically characterizing this compound's interactions with all four adenosine receptor subtypes.

Cellular and Molecular Mechanisms of Action of N6 2 Propyl Adenosine and Its Analogues

Adenosine (B11128) Receptor-Mediated Signal Transduction Pathways

The actions of N6-2-Propyl adenosine and its analogues are primarily initiated through their interaction with adenosine receptors, which are a class of G protein-coupled receptors (GPCRs). nih.gov The specific downstream signaling events are determined by the subtype of adenosine receptor activated (A1, A2A, A2B, or A3) and the G protein to which it couples.

G Protein Coupling and Effector Systems (e.g., Adenylyl Cyclase, Phospholipase C)

N6-substituted adenosine derivatives exhibit varied affinities and efficacies at the different adenosine receptor subtypes, which in turn dictates their influence on intracellular effector systems. The A1 and A3 adenosine receptors typically couple to inhibitory G proteins (Gi/o), while the A2A and A2B receptors couple to stimulatory G proteins (Gs). nih.gov

Activation of A3 adenosine receptors by N6-substituted adenosine analogues has been shown to inhibit the activity of adenylyl cyclase. nih.gov This inhibition is a hallmark of Gi protein coupling and leads to a reduction in the intracellular concentration of the second messenger, cyclic AMP (cAMP). For instance, in CHO cells expressing the human A3 adenosine receptor, the selective A3 agonist Cl-IB-MECA and the non-selective agonist NECA both caused a significant inhibition of forskolin-stimulated cAMP production. nih.gov

In addition to modulating adenylyl cyclase, some N6-substituted adenosine analogues can activate phospholipase C (PLC). The activation of A1 adenosine receptors by agonists like N6-cyclopentyladenosine can stimulate PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov The production of IP3 triggers the release of calcium from intracellular stores. Furthermore, the analogue N6-(L-2-phenylisopropyl)adenosine has been observed to potentiate the activation of PLC induced by other stimuli in a manner that is sensitive to pertussis toxin, which further supports the involvement of Gi/o proteins. nih.gov

The table below summarizes the interaction of N6-substituted adenosine analogues with G proteins and effector systems.

| Adenosine Receptor Subtype | G Protein Coupling | Effector System Modulation | Resulting Second Messenger Change |

| A1 | Gi/o | Inhibition of Adenylyl Cyclase | Decrease in cAMP |

| Activation of Phospholipase C | Increase in IP3 and DAG | ||

| A3 | Gi/o | Inhibition of Adenylyl Cyclase | Decrease in cAMP |

| A2A | Gs | Activation of Adenylyl Cyclase | Increase in cAMP |

| A2B | Gs | Activation of Adenylyl Cyclase | Increase in cAMP |

Downstream Signaling Cascades (e.g., cAMP, PKA, PKC, MAPK, ERK, JNK, AKT)

The initial signals generated by receptor activation are propagated through a network of downstream signaling cascades, leading to a cellular response.

The modulation of adenylyl cyclase directly impacts the cyclic AMP (cAMP) pathway. As a second messenger, cAMP activates Protein Kinase A (PKA) . youtube.com Consequently, when N6-substituted adenosine analogues activate A1 or A3 receptors and inhibit adenylyl cyclase, the resulting decrease in cAMP levels leads to reduced PKA activity. nih.govnih.gov Conversely, activation of A2A or A2B receptors would increase cAMP and PKA activity. nih.gov

The activation of phospholipase C initiates signaling through Protein Kinase C (PKC) . The diacylglycerol (DAG) produced from PIP2 hydrolysis, in conjunction with intracellular calcium, activates PKC. nih.gov However, the relationship is not always direct, as one study noted that while certain adenosine A1 receptor agonists stimulated PLC, they did not lead to a substantial activation of PKC. nih.gov In other contexts, a synergistic interaction between PKC activation and adenosine has been shown to modulate cellular functions, such as the activity of ion channels. nih.gov

Mitogen-Activated Protein Kinase (MAPK) pathways, which include Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38, are critical regulators of cell proliferation, differentiation, and apoptosis. nih.govencyclopedia.pub The activation of these pathways can be influenced by adenosine receptor signaling. For example, the JNK signaling pathway is associated with cellular stress and apoptosis, and its modulation could be a mechanism through which certain adenosine analogues exert anti-tumor effects. nih.gov While the direct linkage of N6-2-Propyl adenosine to the ERK, JNK, and AKT pathways requires further specific investigation, the established role of adenosine receptors in modulating these cascades in various cell types suggests a likely involvement. The ERK pathway, in particular, is a key regulator of cell cycle progression. nih.gov

Modulation of Ion Channels and Transporters by N6-2-Propyl Adenosine Analogues

N6-substituted adenosine analogues can exert significant control over the activity of various ion channels and transporters, thereby influencing cellular excitability and ion homeostasis.

Regulation of Calcium Influx and Efflux

The modulation of calcium (Ca2+) channels is a key mechanism of action for adenosine analogues. Activation of A1 adenosine receptors by the analogue N6-cyclopentyladenosine has been demonstrated to inhibit N-type voltage-activated Ca2+ channels in neurons. This inhibition is mediated by a pertussis toxin-sensitive G protein and is voltage-dependent. nih.gov This action can reduce neurotransmitter release at synapses.

Furthermore, some analogues can influence intracellular calcium levels through mechanisms other than direct channel modulation. As mentioned earlier, the activation of PLC by A1 receptor agonists leads to the release of Ca2+ from intracellular stores. nih.gov In a different cellular context, the analogue N6-(2-hydroxyethyl)-adenosine has been shown to protect cells from oxidative stress by reducing Ca2+ overload and preserving mitochondrial function. nih.gov

Effects on Potassium Channels

Potassium (K+) channels are also significant targets for N6-substituted adenosine analogues. Adenosine can activate ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. This activation is mediated by A2 receptors and involves the cAMP-PKA signaling pathway, leading to hyperpolarization and vasodilation. nih.gov In pancreatic beta-cells, the KATP channel, a complex of Kir6.2 and SUR1 subunits, plays a crucial role in insulin (B600854) secretion by linking cell metabolism to membrane potential. youtube.com Adenosine analogues can inhibit insulin release by modulating these channels. nih.gov

In the central nervous system, adenosine, through A1 receptor activation, can activate background potassium channels, leading to neuronal hyperpolarization and a decrease in neuronal excitability. nih.gov A synergistic effect between PKC activation and adenosine has also been reported in the modulation of KATP currents in cardiac myocytes, a mechanism implicated in the protective effects of ischemic preconditioning. nih.gov

The table below provides a summary of the effects of N6-substituted adenosine analogues on ion channels.

| Ion Channel | Adenosine Receptor Subtype | Effect | Downstream Consequence |

| N-type Calcium Channel | A1 | Inhibition | Reduced neurotransmitter release |

| ATP-sensitive Potassium Channel | A2 | Activation | Hyperpolarization, vasodilation |

| ATP-sensitive Potassium Channel | A1 (implicated) | Modulation | Inhibition of insulin secretion |

| Background Potassium Channel | A1 | Activation | Neuronal hyperpolarization |

N6-2-Propyl Adenosine Analogue Effects on Cellular Processes

The culmination of the signaling events and ion channel modulation by N6-2-Propyl adenosine and its analogues results in a diverse range of effects on fundamental cellular processes.

One of the significant areas of research is the impact of these compounds on cell survival and death. For example, the analogue N6-(2-hydroxyethyl)-adenosine has been found to induce apoptosis in gastric carcinoma cells. This pro-apoptotic effect is mediated through the induction of endoplasmic reticulum (ER) stress and autophagy. mdpi.com The same compound has also demonstrated neuroprotective effects by attenuating oxidative stress, reducing the generation of reactive oxygen species (ROS), and preserving mitochondrial function in neuronal cells. nih.gov

In metabolic regulation, N6-substituted adenosine analogues, including N6-phenylisopropyladenosine , are potent inhibitors of insulin release from pancreatic islets. This effect is primarily due to their ability to suppress the accumulation of intracellular cAMP. nih.gov

Furthermore, modified adenosine analogues are being explored as inhibitors of specific intracellular proteins. For instance, N6-propargyl ADP has been investigated for its ability to inhibit mortalin (also known as Hsp70), a heat shock protein that is overexpressed in many cancers and contributes to the immortalization of cancer cells by inactivating the tumor suppressor p53. nih.gov

The diverse biological activities of N6-substituted adenosine analogues highlight their potential as pharmacological tools and therapeutic agents, with effects spanning from anti-cancer and neuroprotective to metabolic regulation.

Influence on Cell Proliferation and Apoptosis Mechanisms

N6-2-Propyl adenosine, also known as N6-isopropyladenosine, has demonstrated biological activity concerning the inhibition of cell proliferation. Research into short-chain N6-substituted adenosine analogues has identified N6-isopropyladenosine as a compound with notable antitumor properties.

In preclinical studies, several short-chain N6-substituted adenosine analogues were evaluated for their effects on various tumor cell systems. Among these, N6-isopropyladenosine was shown to be effective in in vivo models of cancer. Specifically, treatment with N6-isopropyladenosine resulted in a significant increase in the life spans of mice bearing mammary carcinoma. This suggests a direct or indirect influence on the proliferation of cancer cells within a living organism. The antitumor effects of these short-chain adenosine analogues, including the isopropyl variant, were found to be more pronounced in carcinoma models compared to leukemia or sarcoma tumor cell systems.

While the broad anti-proliferative effects are established, the precise molecular mechanisms underpinning apoptosis induction specifically by N6-2-Propyl adenosine are not as extensively detailed in the available literature as for other analogues like N6-isopentenyladenosine. For many N6-substituted adenosine derivatives, the pro-apoptotic effects are linked to their intracellular conversion into corresponding mononucleotides, which can trigger apoptosis when they accumulate. However, specific pathway analysis detailing caspase activation or the regulation of pro- and anti-apoptotic proteins by N6-2-Propyl adenosine is not prominently documented in existing research.

Interactive Data Table: In Vivo Antitumor Activity of N6-Substituted Adenosine Analogues

| Compound | Animal Model | Tumor System | Outcome |

| N6-isopropyladenosine | Mice | Mammary Carcinoma | Very good increase in life span |

| N6-allyladenosine | Mice | Mammary Carcinoma | Very good increase in life span |

| N6-propargyladenosine | Mice | Mammary Carcinoma | Very good increase in life span |

| N6-allyladenosine | Rats | Transplantable Mammary Tumor | Slowed tumor growth rate by one-fourth |

Regulation of Immune Cell Function (e.g., Neutrophil Modulation)

The regulatory effects of adenosine on immune cells, particularly neutrophils, are well-documented, with actions mediated primarily through A1, A2A, A2B, and A3 adenosine receptors. These actions include the modulation of chemotaxis, oxidative burst, degranulation, and adhesion. However, specific research detailing the direct modulatory effects of N6-2-Propyl adenosine on neutrophil function is limited in the available scientific literature. While studies on other N6-substituted analogues like N6-cyclopentyladenosine (CPA) have shown that A1 receptor activation promotes neutrophil chemotaxis, specific data for the N6-2-Propyl analogue is not provided. Similarly, the anti-inflammatory and antioxidant effects of other analogues, which can reduce neutrophil infiltration, have been noted, but N6-2-Propyl adenosine was not a subject of these specific investigations. researchgate.net

Impact on Neurotransmission and Synaptic Plasticity

Role in Cytoprotective Mechanisms

Adenosine receptor agonists are known to exhibit cytoprotective effects in various models of cellular stress, including ischemia-reperfusion injury and oxidative stress. These protective mechanisms are often linked to the activation of specific adenosine receptor subtypes, which can trigger downstream signaling cascades that mitigate cellular damage and apoptosis. For instance, some N6-adenosine analogues have been shown to activate the NRF2-mediated oxidative stress response, a key endogenous antioxidant pathway. researchgate.net However, studies specifically elucidating the role and mechanisms of N6-2-Propyl adenosine in cytoprotective processes are not prominently featured in the available scientific research.

Preclinical Investigations and Biological Roles of N6 2 Propyl Adenosine Analogues

Cardiovascular System Modulations

Myocardial Protection Mechanisms

Preclinical studies have highlighted the potential of adenosine (B11128) analogues in protecting the heart muscle. The administration of adenosine-supplemented cardioplegia has been shown to improve the functional recovery of the heart after periods of cardiac arrest. nih.govnih.gov This protective effect is linked to the modulation of specific protein kinase C (PKC) isozymes. Specifically, adenosine supplementation has been observed to prevent increases in the particulate fraction of PKC-delta while causing a significant increase in the particulate fraction of PKC-epsilon. nih.gov This dual action on PKC isoforms is believed to be a key mechanism behind the improved myocardial function. nih.gov

Furthermore, research indicates that adenosine analogues can mimic the effects of ischemic preconditioning, a process where a brief period of ischemia protects the heart from a subsequent longer ischemic event. nih.gov Pretreatment with the A1-selective agonist R(-)-N6-(2-phenylisopropyl) adenosine (R-PIA) has been shown to reduce the release of lactate, creatine, and inorganic phosphate (B84403) from heart muscle cells during prolonged ischemia. nih.gov Following reperfusion, both ischemic preconditioning and R-PIA treatment enhanced the recovery of myocardial ATP and phosphocreatine (B42189) levels and reduced the loss of total creatine, which is an indicator of cell membrane damage. nih.gov This A1-receptor activation also led to a significant decrease in the generation of hydroxyl radicals, which are damaging free radicals produced during reperfusion. nih.gov The beneficial changes in myocardial glycolytic activity and myofilament cooperativity appear to be central to the protective mechanisms of adenosine-supplemented cardioplegia. nih.gov

Regulation of Blood Vessel Dilation

Adenosine and its analogues play a significant role in regulating the widening of blood vessels, a process known as vasodilation. This effect is crucial for controlling blood flow. psu.edu The vasodilatory action of adenosine is primarily mediated through the activation of A2A adenosine receptors located on the vascular smooth muscle and endothelial cells. nih.govnih.gov

In the context of the brain, topically applied adenosine induces vasodilation by acting on A2A receptors on the vascular smooth muscle. nih.gov During systemic hypoxia (low oxygen levels), it is proposed that adenosine is released from endothelial cells and acts on endothelial A2A receptors to cause the majority of the resulting vasodilation in the cerebral cortex. nih.gov Studies have shown that the A2A receptor agonist CGS21680 significantly increases cortical red cell flux and vascular conductance, while the A1 receptor agonist 2-chloro-N6-cyclopentyladenosine has minimal effects. nih.gov The A2A receptor antagonist ZM241385 has been found to reduce the vasodilation induced by both adenosine and hypoxia. nih.gov

In coronary arterioles, adenosine induces dilation through both endothelial and smooth muscle pathways. psu.edu One pathway involves the activation of endothelial ATP-sensitive potassium (KATP) channels via pertussis toxin-sensitive G proteins, leading to the production and release of nitric oxide (NO). psu.edu NO then activates smooth muscle soluble guanylyl cyclase, resulting in vasodilation. psu.edu Concurrently, adenosine can directly act on smooth muscle KATP channels, causing hyperpolarization and subsequent vasodilation, a process that appears to be independent of G proteins and cyclic nucleotides. psu.edu

Neurological System Interventions

Neuroprotective Effects in Ischemic Models

Adenosine is recognized as an endogenous neuroprotectant, with its levels increasing significantly in response to stress, such as in cerebral ischemia. nih.govnih.gov This increase in adenosine can help maintain the homeostasis of nerve cells and reduce cell death. nih.gov The neuroprotective effects of adenosine are largely mediated through its receptors, particularly the A1 receptor. nih.gov

Enhancing the synaptic concentrations of endogenous adenosine using uptake inhibitors has shown therapeutic benefits in stroke models. nih.gov However, a "therapeutic window" exists, as prolonged activation of adenosine A1 receptors can lead to desensitization. nih.gov In animal models of ischemia/reperfusion injury, the co-administration of an adenosine receptor agonist, N6-cyclopentyladenosine (CPA), with ascorbic acid has demonstrated significant neuroprotective effects in the hippocampus, a brain region vital for learning and memory. proquest.com This combination treatment was found to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax in ischemic mice, ultimately improving short-term memory loss caused by the ischemic event. proquest.com

Modulation of Central Nervous System Activity

Adenosine and its analogues exert significant modulatory effects on the central nervous system (CNS). Adenosine receptors are widely distributed throughout the brain, with a particularly high density, and their manipulation can lead to various brain-associated effects. nih.govnih.gov For instance, adenosine A1 receptor agonists are known to have a general inhibitory effect on neuronal activity. dntb.gov.ua

The A2A adenosine receptor plays a role in controlling working memory in certain brain regions like the globus pallidus and medial prefrontal cortex. nih.gov Antagonists of the A2A receptor have been shown to alleviate cognitive impairment in models of Parkinson's disease. nih.gov Furthermore, studies on N6-substituted 2-chloroadenosines have revealed that a 2-chloro substituent consistently increases the potency of these analogues as agonists at the A2 adenosine receptor, which stimulates adenylate cyclase. nih.gov This suggests that specific chemical modifications to adenosine analogues can fine-tune their activity within the CNS.

Anti-inflammatory Actions in Preclinical Contexts

Adenosine is a key regulator of inflammation, with its extracellular levels rising considerably during tissue injury and inflammation. mdpi.com The anti-inflammatory effects of adenosine are primarily mediated through the stimulation of A2A and A3 adenosine receptors. mdpi.com

In preclinical models of inflammation, such as croton oil-induced ear dermatitis in mice, the topical application of N6-isopentenyladenosine (iPA), a modified adenosine analogue, has been shown to significantly reduce ear edema, indicating its anti-inflammatory properties. nih.gov In vitro studies have further elucidated the mechanisms behind these effects. iPA has been found to inhibit the cytotoxic activity of natural killer (NK) cells, which are involved in the immune response. nih.gov This inhibition is associated with a decreased expression and functionality of NK cell activating receptors and impaired secretion of various pro-inflammatory cyto/chemokines. nih.gov These findings suggest that adenosine analogues like iPA can exert anti-inflammatory effects by directly targeting immune cells. nih.gov The anti-inflammatory actions of some therapeutic agents, such as methotrexate, are also believed to be mediated in part by the release of adenosine. mdpi.com

Antitumor Activity and Cellular Growth Inhibition

While specific data on the antitumor activity of N6-2-Propyladenosine is not available, studies on related N6-substituted adenosine analogues, such as N6-isopentenyladenosine and N6-benzyladenosine, have demonstrated notable effects on cellular growth inhibition. These compounds have been shown to suppress the clonogenic activity and growth of various neoplastic cells. nih.gov For instance, N6-benzyladenosine has been identified as a promising derivative with increased cytostatic and antiproliferative activities compared to N6-isopentenyladenosine. mdpi.com It has shown selectivity in targeting glioma cells while exhibiting no cytotoxicity towards healthy brain cells. mdpi.com

Mechanisms of Antiproliferative Activity

The mechanisms underlying the antiproliferative effects of N6-substituted adenosine analogues are multifaceted. One key mechanism is the disruption of the actin cytoskeleton. nih.gov Early events following treatment with N6-isopentenyladenosine and N6-benzyladenosine include alterations in cell morphology and disorganization of actin filaments. nih.gov This cytoskeletal rearrangement is hypothesized to be a primary trigger for the observed antiproliferative effects. nih.gov

Another proposed mechanism involves the enzyme farnesyl pyrophosphate synthase (FPPS), which is a key component of the mevalonate (B85504) pathway. mdpi.com N6-isopentenyladenosine has been shown to target FPPS, and while the precise relationship to its antitumor activity is still being elucidated, it represents a significant area of investigation. mdpi.com The growth inhibition induced by some N6-substituted adenines may also necessitate their conversion into the corresponding nucleotide form within the cell. mdpi.com

Induction of Cell Cycle Arrest

| Compound | Cell Line | Effect | Source |

| N6-isopentenyladenosine | Bladder Carcinoma T24 | G0/G1 phase cell cycle arrest, Apoptosis induction | nih.gov |

| N6-benzyladenosine | Bladder Carcinoma T24 | G0/G1 phase cell cycle arrest, Apoptosis induction | nih.gov |

| N6-benzyladenosine | Glioma Cells | Selective cytostatic and antiproliferative activity | mdpi.com |

Role in Skeletal Muscle Ischemia and Reperfusion Injury

No information was found in the search results regarding a specific role for N6-2-Propyladenosine or its close analogues in skeletal muscle ischemia and reperfusion injury. Ischemia-reperfusion injury in skeletal muscle is a complex process involving a cascade of events initiated by the restoration of blood flow to ischemic tissue. nih.govnih.govcapes.gov.br This process leads to a depletion of intracellular energy stores, such as adenosine triphosphate (ATP), and an accumulation of metabolic byproducts during the ischemic period. nih.govcapes.gov.br Upon reperfusion, while beneficial for supplying oxygen and nutrients, the renewed blood flow can also trigger the production of oxygen free radicals, calcium influx, and an inflammatory response, leading to further tissue damage. nih.gov The management of this injury often focuses on modulating the effects of reperfusion. nih.gov

Analytical Methodologies for N6 2 Propyl Adenosine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the purification and quantitative analysis of N6-2-Propyl adenosine (B11128) and related compounds. nih.gov The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of adenosine derivatives. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective, separating molecules based on their hydrophobicity. sigmaaldrich.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. sigmaaldrich.com For adenosine and its analogues, C18 columns are commonly employed. nih.gov

The separation of adenosine phosphates (ATP, ADP, and AMP) has been extensively studied and provides a framework for the analysis of N6-2-Propyl adenosine. nih.govsigmaaldrich.comnih.gov The retention time of N6-2-Propyl adenosine would be influenced by the hydrophobicity of the propyl group at the N6 position. Gradient elution, where the composition of the mobile phase is varied over time, is often used to achieve optimal separation of these compounds. nih.gov Detection is typically accomplished using a UV detector, as purine (B94841) rings have a characteristic absorbance maximum around 260 nm. nih.govsielc.com

Thin-layer chromatography (TLC) also serves as a simple and rapid method for the separation and qualitative analysis of such compounds, often used to monitor the progress of chemical reactions. nih.gov

Table 1: Chromatographic Methods for Adenosine Analogs

| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Application |

|---|---|---|---|---|

| RP-HPLC | Hypersil ODS C18 | Gradient of 50 mM phosphate (B84403) buffer (pH 6.0) and methanol | UV-Vis (260 nm) | Quantification of adenosine phosphates |

| RP-HPLC | Poroshell 120 EC-C18 | Isocratic 50 mM phosphate buffer (pH 6.8) | UV-Vis | Quantification of ATP, ADP, AMP |

| Ion-Exchange Chromatography | AG MP-1 resin | Not specified | Not specified | Determination of adenine (B156593) nucleotides |

| Thin-Layer Chromatography | Silica gel | Solvent system dependent on analyte polarity | UV light | Qualitative analysis and reaction monitoring |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of N6-2-Propyl adenosine and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are used to identify the chemical environment of each hydrogen and carbon atom in the molecule, respectively. nih.govresearchgate.net For adenosine derivatives, specific chemical shifts are expected for the protons and carbons of the purine ring, the ribose sugar, and the N6-propyl substituent. nih.govresearchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish connectivity between different parts of the molecule. researchgate.net

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the compound, allowing for the determination of its molecular weight and elemental composition. nih.gov Techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are often used for adenosine derivatives. nih.govnih.gov High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the molecular formula. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to determine the absorption properties of the compound. Adenosine and its derivatives exhibit a characteristic maximum absorption (λmax) in the UV range, typically around 258-260 nm, due to the electronic transitions within the purine ring system. nih.govsielc.com This technique is also valuable for purity assessment and quantification in conjunction with chromatography.

Table 2: Spectroscopic Methods for Adenosine Analogs

| Technique | Information Obtained | Typical Application |

|---|---|---|

| ¹H NMR | Chemical environment of hydrogen atoms | Structural elucidation |

| ¹³C NMR | Carbon skeleton of the molecule | Structural elucidation |

| Mass Spectrometry (ESI, FAB) | Molecular weight and fragmentation patterns | Molecular weight determination and structural confirmation |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition | Confirmation of molecular formula |

| UV-Vis Spectroscopy | Wavelength of maximum absorbance | Purity assessment and quantification |

Methods for Detection of Modified Adenosine Nucleotides

The detection of modified nucleosides like N6-2-Propyl adenosine within biological samples, particularly in RNA, requires highly sensitive and specific methods. Many of these techniques have been developed for the study of the epitranscriptome, focusing on modifications such as N6-methyladenosine (m⁶A). nih.govnih.gov

Antibody-based enrichment methods, such as methylated RNA immunoprecipitation and sequencing (MeRIP-Seq or m⁶A-Seq), utilize antibodies that specifically recognize a modified nucleoside. nih.gov RNA is fragmented and then incubated with antibodies coupled to magnetic beads to enrich for fragments containing the modification. These enriched fragments are then sequenced to map the location of the modification across the transcriptome. nih.gov While specific antibodies for N6-2-Propyl adenosine may not be commercially available, this approach highlights a potential strategy for its detection.

Reverse transcription (RT)-based methods exploit the fact that some modified nucleotides can interfere with the process of reverse transcription, leading to pauses or misincorporations in the resulting complementary DNA (cDNA). researchgate.netnih.gov These signatures can then be detected by next-generation sequencing (NGS). For some modifications, chemical treatment can be used to induce a specific change that is then detectable by RT. researchgate.net

Ligation-based methods have also been developed. For instance, the presence of a modification like m⁶A can hinder the ligation of two adjacent DNA probes hybridized to the RNA strand. nih.gov The efficiency of the ligation product formation, often measured by quantitative PCR (qPCR), can indicate the presence and even the fraction of RNA containing the modification at a specific site. nih.gov

Table 3: Methods for Detecting Modified Adenosine Nucleotides in RNA

| Method | Principle | Primary Application |

|---|---|---|

| MeRIP-Seq/m⁶A-Seq | Immunoprecipitation of RNA fragments containing the modification using a specific antibody, followed by sequencing. nih.gov | Transcriptome-wide mapping of modified nucleosides. nih.gov |

| RT-based sequencing | Detection of RT stops or misincorporations at the site of modification. researchgate.netnih.gov | Site-specific detection and mapping of modified nucleosides. researchgate.net |

| Ligation-based assays | Differential efficiency of DNA ligase activity at modified versus unmodified sites. nih.gov | Quantification of modification at specific RNA sites. nih.gov |

Future Directions and Emerging Research Avenues for N6 2 Propyl Adenosine Studies

Rational Design of Novel Selective Adenosine (B11128) Receptor Ligands

The rational design of selective adenosine receptor ligands is a dynamic field, driven by the desire to create therapeutic agents with high efficacy and minimal side effects. The N6-2-propyl adenosine structure can serve as a starting point for the development of new chemical entities with tailored selectivity for the four adenosine receptor subtypes (A1, A2A, A2B, and A3).

Structure-activity relationship (SAR) studies form the bedrock of rational drug design. For N6-substituted adenosines, it is known that the size and nature of the N6-substituent are critical determinants of receptor affinity and selectivity. Small N6-alkyl groups, such as a propyl group, have been associated with selectivity for human A3ARs versus rat A3ARs nih.gov. Future research should systematically explore modifications to the 2-propyl group on the N6-position of adenosine. This could involve:

Varying Alkyl Chain Length and Branching: Investigating the impact of altering the propyl group to other small alkyl chains (e.g., ethyl, butyl, isopropyl) to fine-tune receptor selectivity.

Introduction of Functional Groups: Incorporating polar or non-polar functional groups onto the propyl chain to explore new interactions within the receptor binding pocket.

Cyclization: Converting the propyl group into a cyclopropyl or other small cycloalkyl moiety, as N6-cycloalkyl-substituted adenosines are known to act as full or partial agonists at A3ARs, depending on the ring size nih.gov.

Computational modeling and simulation are indispensable tools in modern drug discovery. nih.govsemanticscholar.org For N6-2-propyl adenosine, these techniques can be employed to predict binding affinities and modes at the different AR subtypes. A three-dimensional model of the adenosine A1 receptor has been generated using the amino acid sequence and the structure of bacteriorhodopsin as a template nih.gov. Such models can be used for other AR subtypes as well. nih.gov Molecular docking simulations can predict how N6-2-propyl adenosine and its rationally designed analogs fit into the binding sites of the A1, A2A, A2B, and A3 receptors. nih.gov Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic interactions between the ligand and the receptor, helping to rationalize selectivity profiles. semanticscholar.org

The below table summarizes key considerations for the rational design of N6-2-propyl adenosine-based ligands.

| Design Strategy | Rationale | Potential Outcome |

| Modification of the N6-2-propyl group | The N6-substituent is a key determinant of AR affinity and selectivity. | Enhanced selectivity for a specific AR subtype. |

| Substitution at other positions | Modifications at the C2 and 5' positions of the adenosine scaffold can further modulate selectivity and efficacy. | Development of dual-acting agonists or antagonists. |

| Computational Modeling | Provides atomic-level insights into ligand-receptor interactions. | Prediction of binding affinity and rationalization of selectivity. |

Elucidation of Unexplored Biological Roles and Molecular Mechanisms

The biological functions of many N6-substituted adenosines are still not fully characterized. For N6-2-propyl adenosine, there is a significant opportunity to uncover novel biological roles and elucidate the underlying molecular mechanisms.

A primary area of investigation would be to systematically screen N6-2-propyl adenosine against a panel of cell-based assays representing various physiological and pathological processes. This could include assays for:

Inflammation: Adenosine receptors, particularly A2A and A3, play crucial roles in modulating inflammatory responses.

Cardiovascular Function: A1 and A2A receptors are key regulators of cardiac function and blood flow.

Neurotransmission: Adenosine is a well-established neuromodulator, and selective AR ligands have therapeutic potential in neurological disorders.

Cancer Biology: The A3AR is overexpressed in some cancer cells, making it a potential therapeutic target. semanticscholar.org

Once a significant biological effect is identified, the next step is to unravel the molecular signaling pathways involved. This would involve determining which adenosine receptor subtype mediates the observed effect. Techniques such as radioligand binding assays and functional assays (e.g., cAMP accumulation assays) can be used to determine the affinity and efficacy of N6-2-propyl adenosine at each of the four AR subtypes. nih.gov Subsequent studies could then investigate downstream signaling cascades, such as the modulation of adenylyl cyclase activity, activation of G-protein coupled inwardly rectifying potassium channels (GIRKs), or the stimulation of phospholipase C.

The following table outlines potential research avenues to explore the biological roles of N6-2-propyl adenosine.

| Research Area | Potential Biological Role | Key Molecular Mechanisms to Investigate |

| Immunology | Anti-inflammatory or pro-inflammatory effects. | Modulation of cytokine release from immune cells via A2A or A3 receptor activation. |

| Cardiology | Cardioprotective effects. | Activation of A1 receptors to reduce heart rate and myocardial oxygen demand. |

| Neuroscience | Neuroprotective or neuromodulatory effects. | Modulation of neurotransmitter release via presynaptic A1 receptors. |

| Oncology | Anti-tumor or pro-tumor effects. | Induction of apoptosis or inhibition of proliferation in cancer cells via A3 receptor signaling. |

Development of Advanced Methodological Approaches in Adenosine Research

Advancing our understanding of N6-2-propyl adenosine and other selective AR ligands will be facilitated by the development and application of novel research methodologies.

High-throughput screening (HTS) methodologies are crucial for rapidly assessing the biological activity of large numbers of compounds. Developing and validating novel cell-based and biochemical assays for HTS will accelerate the discovery of new biological roles for N6-2-propyl adenosine and its analogs. These assays could be designed to measure second messenger levels (e.g., cAMP, Ca2+), protein-protein interactions, or changes in gene expression.

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provide atomic-resolution structures of ligand-receptor complexes. nih.gov Obtaining the crystal structure of N6-2-propyl adenosine bound to one or more of the adenosine receptor subtypes would be a major breakthrough. This structural information would provide invaluable insights into the molecular basis of its binding and selectivity, thereby guiding further rational drug design efforts.

Advanced computational approaches continue to enhance our ability to predict and understand ligand-receptor interactions. The use of techniques like free energy perturbation (FEP) calculations can provide more accurate predictions of binding affinities than traditional docking methods. semanticscholar.org Furthermore, the application of machine learning and artificial intelligence algorithms to analyze large datasets from SAR studies and HTS campaigns could identify novel patterns and guide the design of next-generation AR ligands.

The table below highlights advanced methods that could be applied to the study of N6-2-propyl adenosine.

| Methodological Approach | Application in N6-2-Propyl Adenosine Research | Expected Outcome |

| High-Throughput Screening (HTS) | Rapidly screen for novel biological activities. | Identification of new therapeutic areas for N6-2-propyl adenosine. |

| Structural Biology (X-ray, cryo-EM) | Determine the 3D structure of the ligand-receptor complex. | Detailed understanding of the molecular interactions driving binding and selectivity. |

| Advanced Computational Chemistry | Accurately predict binding affinities and simulate ligand-receptor dynamics. | More efficient and accurate rational design of novel AR ligands. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.